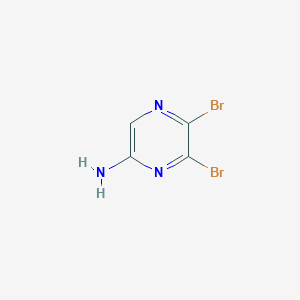

5,6-Dibromopyrazin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dibromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDKGBPPJCMUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630304 | |

| Record name | 5,6-Dibromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353100-86-3 | |

| Record name | 2-Pyrazinamine, 5,6-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353100-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dibromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 5,6 Dibromopyrazin 2 Amine

Nucleophilic Substitution Reactions of Halogen Atoms

The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the two bromine atoms, makes 5,6-Dibromopyrazin-2-amine susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective replacement of one or both bromine atoms with various nucleophiles.

Replacement of Bromine with Various Nucleophiles

The bromine atoms on the pyrazine core can be displaced by a range of nucleophiles, including alkoxides and amines. For instance, the reaction of 3,5-dibromopyrazin-2-amine with sodium ethoxide in ethanol (B145695) under reflux conditions leads to the substitution of one of the bromine atoms to yield 2-amino-5-bromo-3-ethoxypyrazine. This type of reaction is driven by the attack of the nucleophile on the electron-deficient pyrazine ring. The amino group at the 2-position activates the adjacent 3-position for nucleophilic attack.

Detailed research has shown that these substitution reactions can be highly efficient. In a typical procedure, the reaction of 2-amino-3,5-dibromopyrazine (B131937) with sodium ethoxide in ethanol at reflux for approximately 8-9 hours can result in yields of 85-90% after crystallization.

Table 1: Nucleophilic Substitution of Bromopyrazines

| Reactant | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 2-Amino-3,5-dibromopyrazine | Sodium ethoxide | 2-Amino-5-bromo-3-ethoxypyrazine | 85-90 |

Regioselectivity in Substitution Reactions

In nucleophilic substitution reactions of polyhalogenated pyrazines, the position of substitution is governed by both steric and electronic factors. For 3,5-dibromopyrazin-2-amine, the amino group at the 2-position directs incoming nucleophiles to the adjacent 3-position. The ethoxide ion, for example, preferentially attacks the C3 position due to the activating effect of the neighboring amino group. Steric hindrance and electronic effects generally prevent substitution at the 5-position, ensuring high regioselectivity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The two bromine atoms provide handles for sequential or double-coupling reactions, enabling the synthesis of a diverse range of derivatives.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide, is a widely used method for aryl-aryl bond formation. researchgate.net In the case of 5,6-dibromopyrazines, this reaction can be controlled to achieve either mono- or diarylation. Highly functionalized 6-bromopyrazines have been successfully coupled with boronic acids in the presence of a palladium catalyst and a base, yielding 6-arylpyrazines in high yields (85–100%). rsc.org

For 3,5-dibromopyrazin-2-amine, selective coupling can be achieved. For instance, coupling with a suitable boronate under standard Suzuki conditions, such as using a palladium catalyst like Pd[P(tBu)₃]₂ with a base like sodium carbonate in a solvent mixture of acetonitrile (B52724) and water, can lead to the formation of the desired coupled product. google.com The choice of catalyst, base, and solvent is crucial for achieving high selectivity and yield. researchgate.net

Table 2: Suzuki-Miyaura Coupling of Bromopyrazines

| Bromopyrazine Substrate | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| Highly functionalized 6-bromopyrazines | Biphenyl boronic acid | Pd(dppf)Cl₂ | Cesium carbonate | 6-Arylpyrazines | 85-100 rsc.org |

| 3,5-Dibromopyrazin-2-amine | Boronate | Pd[P(tBu)₃]₂ | Sodium carbonate | Mono-coupled product | Not specified google.com |

| Pyridinium N-(3,5-dibromopyrazinyl)aminide | Arylboronic acids | Not specified | Not specified | Monoarylated products | Not specified rsc.org |

The regioselectivity of the Suzuki coupling can be influenced by directing groups. For example, the unshared electron pair of an aminide nitrogen can coordinate to the palladium catalyst, directing the oxidative addition to the adjacent halogen atom. rsc.org

Sonogashira Coupling for Ethynylated Derivatives

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is particularly useful for synthesizing ethynylated pyrazine derivatives.

Research has demonstrated the regioselective alkynylation of 3,5-dibromopyrazin-2-amine at the 3-position. sci-hub.se For example, the reaction with ethyl pent-4-ynoate (B8414991) in the presence of a palladium catalyst can afford the corresponding 3-alkynylated derivative. sci-hub.se In a specific example, 3,6-dibromopyrazin-2-amine (B1394299) was reacted with (trimethylsilyl)acetylene (TMSA) using Pd(PPh₃)₂Cl₂ and CuI as catalysts in the presence of triethylamine (B128534) to yield 6-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine. nih.gov

Table 3: Sonogashira Coupling of Dibromopyrazin-2-amines

| Reactant | Alkyne | Catalyst System | Product |

|---|---|---|---|

| 3,5-Dibromopyrazin-2-amine | Ethyl pent-4-ynoate | Palladium catalyst | 3-Alkynylated derivative sci-hub.se |

| 3,6-Dibromopyrazin-2-amine | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI | 6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine nih.gov |

Other Metal-Catalyzed Coupling Reactions

Besides Suzuki and Sonogashira reactions, other metal-catalyzed couplings can be employed to functionalize this compound. These reactions offer alternative pathways to introduce a variety of substituents onto the pyrazine core.

The Negishi reaction, which couples an organozinc compound with an organohalide, is another powerful tool for C-C bond formation. researchgate.net Nickel-catalyzed Negishi cross-coupling reactions have been successfully used to synthesize 5-substituted 2,3-dimethylpyrazine (B1216465) derivatives from pyrazine triflates and alkyl or arylzinc halides. rsc.org While not directly demonstrated on this compound in the provided context, the principles of Negishi coupling suggest its potential applicability.

Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines with aryl halides, could potentially be used to introduce additional amino groups onto the pyrazine ring. researchgate.net

Annulation and Heterocycle Formation

The strategic placement of the amino and bromo groups in this compound facilitates the construction of various fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

The reaction of 2-amino-3,5-dibromopyrazine with isothiocyanates provides a direct route to 2-aminothiazolopyrazines, a class of compounds with potential pharmacological activities. nbinno.comruifuchemical.com This transformation is a tandem process where the amino group of the pyrazine attacks the isothiocyanate, followed by an intramolecular cyclization involving one of the adjacent bromine atoms to form the thiazole (B1198619) ring. researchgate.net

The reaction conditions can be optimized to achieve good yields. For instance, studies have explored different solvents and bases to facilitate the reaction. While some reactions proceed in solvents like acetone (B3395972) or DMSO with bases such as potassium carbonate or sodium hydroxide, the specific conditions depend on the substrates used. researchgate.net The reactivity of various substituted isothiocyanates, including phenyl isothiocyanate and alkyl isothiocyanates, has been demonstrated.

| Pyrazine Substrate | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-amino-3-chloropyrazine | K2CO3 (2.5) | Acetone | 80 | 3 | trace | researchgate.net |

| 2-amino-3-chloropyrazine | NaOH (2.5) | Acetone | 80 | 3 | 36 | researchgate.net |

| 2-amino-3,5-dibromopyrazine | NaOH (3.5) | DMSO | 70 | 0.5 | 77 | researchgate.net |

| 2-amino-3,5-dibromo-6-chloropyrazine | NaOH (3.5) | DMSO | 70 | 0.5 | 75 | researchgate.net |

The synthesis of 1,2,3-triazolo[4,5-b]pyrazines from this compound involves a two-step sequence. mdpi.comresearchgate.net The first step is a nucleophilic aromatic substitution reaction where one of the bromine atoms is displaced by an amine. mdpi.comresearchgate.net This amination is typically carried out in the presence of a sterically hindered base like N,N-diisopropylethylamine (DIPEA). researchgate.net

The resulting 5-bromo-pyrazine-2,3-diamine intermediate is then subjected to a diazotization and cyclization reaction. mdpi.com This is commonly achieved using a nitrite (B80452) source, such as sodium nitrite in aqueous acetic acid or isoamyl nitrite in DMF, which converts the diamine into the fused triazole ring system. mdpi.comresearchgate.net This method provides a versatile route to variously substituted triazolo[4,5-b]pyrazines. mdpi.comresearchgate.net

The reactivity of this compound extends to the synthesis of complex, multi-ring heterocyclic structures. A notable example is the formation of angular aza benzophenothiazine derivatives. researchgate.netorientjchem.orgafricaresearchconnects.com These intensely colored compounds are synthesized through the condensation of 2-amino-3,5-dibromopyrazine with 6,7-dibromoquinoline-5,8-dione (B3062177) in the presence of anhydrous sodium carbonate. researchgate.netorientjchem.org This reaction yields isomeric products, namely 6,9-dibromo-1,8,11-triazabenzo[a]phenothiazine-5-one and 6,9-dibromo-4,8,11-triazabenzo[a]phenothiazine-5-one. researchgate.netafricaresearchconnects.com

These angular benzophenothiazine compounds can be further elaborated. For instance, subsequent reactions with aminothiols like 2-amino-6-methoxypyridin-3-thiol or 4-aminopyrimidin-5-thiol lead to even more complex, multi-heterocyclic systems such as tetraazabenzo[a] nbinno.comCurrent time information in Bangalore, IN.benzothiazino[3,2-c]phenothiazines. researchgate.netafricaresearchconnects.com

| Reactant 1 | Reactant 2 | Key Product(s) | Reference |

|---|---|---|---|

| 2-amino-3,5-dibromopyrazine | 6,7-dibromoquinoline-5,8-dione | 6,9-dibromo-1,8,11-triazabenzo[a]phenothiazine-5-one | researchgate.netafricaresearchconnects.com |

| 2-amino-3,5-dibromopyrazine | 6,7-dibromoquinoline-5,8-dione | 6,9-dibromo-4,8,11-triazabenzo[a]phenothiazine-5-one | researchgate.netafricaresearchconnects.com |

| 6,9-dibromo-1,8,11-triazabenzo[a]phenothiazine-5-one | 2-amino-6-methoxypyridin-3-thiol | 13-bromo-8-methoxy-1,9,12,15-tetraazabenzo[a] nbinno.comCurrent time information in Bangalore, IN.benzothiazino[3,2-c]phenothiazine | researchgate.netafricaresearchconnects.com |

| 6,9-dibromo-4,8,11-triazabenzo[a]phenothiazine-5-one | 4-aminopyrimidin-5-thiol | 13-bromo-4,6,8,12,15-pentaazabenzo[a] nbinno.comCurrent time information in Bangalore, IN.benzothiazino[3,2-c]phenothiazine | africaresearchconnects.com |

Cyclization to Triazolo[4,5-b]pyrazines

Further Functionalization of the Amino Group

The amino group of this compound is a key handle for introducing further diversity through various chemical transformations, including acylation, alkylation, and participation in the construction of additional fused rings.

The primary amino group can undergo standard acylation and alkylation reactions. For example, N-alkylation has been demonstrated through reaction with amines like bis(4-methoxybenzyl)amine (B171761) in n-butanol at elevated temperatures, a reaction used as a stepping stone for more complex derivatives. google.com Selective nucleophilic aromatic substitution can also be considered a form of N-alkylation, where one of the bromo substituents is displaced by an amine. nih.gov For instance, the bromine at the 3-position can be selectively substituted with morpholine (B109124). mdpi.com Acylation reactions, such as with acryloyl chloride, have also been employed, typically after other transformations on the pyrazine core have been completed. nih.gov

This compound is a valuable precursor for the synthesis of the imidazo[1,2-a]pyrazine (B1224502) scaffold, a privileged structure in medicinal chemistry. mdpi.com A common synthetic strategy involves the reaction of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. googleapis.com In the context of this compound, a multi-step synthesis can be employed. This begins with the selective nucleophilic substitution of one bromine atom, for example, with morpholine to replace the bromine at the 3-position. mdpi.com The resulting intermediate, 5-bromo-3-morpholinopyrazin-2-amine, is then cyclized with an α-halocarbonyl compound like chloroacetaldehyde (B151913) to construct the fused imidazole (B134444) ring, yielding an 8-morpholino-6-bromoimidazo[1,2-a]pyrazine derivative. mdpi.com This bromo-substituted imidazopyrazine can then undergo further functionalization, such as Suzuki coupling reactions. mdpi.com This stepwise approach allows for the controlled synthesis of diversely substituted imidazo[1,2-a]pyrazines. mdpi.com

Acylation and Alkylation Reactions

Nitration and Other Electrophilic Substitution Reactions

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic aromatic substitution reactions. However, the presence of the activating amino group at the C2 position in this compound can facilitate such reactions, albeit under specific conditions. Research in this area for this compound itself is limited, but analogies can be drawn from similar heterocyclic systems.

Nitration:

While direct nitration of this compound has not been extensively documented in readily available literature, the nitration of structurally similar compounds, such as 2-amino-5-bromopyridine (B118841), provides insight into the potential reactivity. The nitration of 2-amino-5-bromopyridine is achieved using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. orgsyn.org This reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich position of the heteroaromatic ring.

For this compound, the amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the only available position for substitution is C3. The two bromine atoms at C5 and C6 are deactivating groups and would sterically hinder substitution at adjacent positions, further favoring substitution at C3.

A plausible reaction for the nitration of this compound would involve the use of a nitrating mixture, such as nitric acid in sulfuric acid, under carefully controlled temperature conditions to prevent decomposition and side reactions. The expected product would be 3-nitro-5,6-dibromopyrazin-2-amine .

Detailed Research Findings from an Analogous System (2-Amino-5-bromopyridine):

The synthesis of 2-amino-5-bromo-3-nitropyridine (B172296) from 2-amino-5-bromopyridine demonstrates the feasibility of nitrating a halogenated aminopyridine derivative. orgsyn.org The reaction conditions and yield for this analogous transformation are summarized in the table below.

| Reagents | Substrate | Product | Temperature (°C) | Yield (%) | Reference |

| 95% Nitric Acid, Sulfuric Acid | 2-Amino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | 0 - 60 | 78-85 | orgsyn.org |

This table presents data for the nitration of an analogous pyridine (B92270) compound, as direct data for this compound is not widely reported.

Other Electrophilic Substitution Reactions:

Information regarding other electrophilic substitution reactions such as sulfonation and Friedel-Crafts reactions on this compound is scarce in the scientific literature. The electron-deficient nature of the pyrazine ring, further deactivated by the two bromine atoms, likely makes these reactions challenging under standard conditions. thieme-connect.de

Sulfonation: This reaction typically requires harsh conditions (e.g., fuming sulfuric acid) which could lead to the degradation of the starting material.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with strongly deactivated aromatic systems. The amino group can also complex with the Lewis acid catalyst, further inhibiting the reaction. sigmaaldrich.com

Further research is required to fully explore the scope of electrophilic substitution reactions on this compound and to determine the optimal conditions for these transformations.

Computational Chemistry and Spectroscopic Characterization of 5,6 Dibromopyrazin 2 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular properties of 5,6-Dibromopyrazin-2-amine, guiding the prediction of its behavior and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For pyrazine (B50134) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to predict their structural and electronic properties. rsc.org The bromine atoms in this compound are electron-withdrawing, which significantly influences the electron density distribution across the pyrazine ring. This increased electron deficiency makes the ring more susceptible to nucleophilic attack.

DFT calculations can generate electrostatic potential maps, which identify the nucleophilic and electrophilic regions of the molecule, influenced by the bromine substituents. These theoretical predictions can be correlated with experimental data to validate the computational model. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the chemical reactivity and kinetic stability of the molecule. rsc.orgbendola.com The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity. rsc.org For instance, a smaller energy gap generally corresponds to higher reactivity. rsc.org

Table 1: Calculated Electronic Properties of a Pyrazine Derivative

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | Varies | rsc.orgbendola.com |

| LUMO Energy | Varies | rsc.orgbendola.com |

| Energy Gap (ΔE) | Varies | rsc.org |

| Hardness (η) | Varies | rsc.org |

Molecular dynamics (MD) simulations and energy minimization techniques are crucial for exploring the conformational landscape of flexible molecules. For derivatives of this compound, these methods can predict the most stable three-dimensional structures. The steric hindrance caused by the 5,6-dibromo configuration can restrict the rotation around the C-N bond, affecting the molecule's conformational flexibility.

Computational studies on related pyrazine-based foldamers have utilized conformational analysis to understand their folding preferences. researchgate.net By examining nuclear Overhauser effect (nOe) enhancements and comparing them with computed conformations, researchers can determine the dominant solution-state structures. researchgate.net For example, the lowest energy conformation of a pseudo-hexamer containing pyrazine units was determined using semi-empirical methods like PM7. researchgate.net

The amino group at the 2-position and the nitrogen atoms within the pyrazine ring of this compound are capable of forming hydrogen bonds. cymitquimica.com A systematic analysis of the RCSB PDB database has shown that the most frequent interaction for pyrazine is a hydrogen bond to a pyrazine nitrogen atom acting as an acceptor. acs.org The amino group can act as a hydrogen bond donor.

Computational studies have been used to predict and analyze these hydrogen bonding networks. For example, in cocrystals of 2-aminopyrazines with carboxylic acids, strong charge-assisted N-H---O hydrogen bonds are observed. nsf.gov The presence of bromine atoms can also lead to halogen bonding, another significant intermolecular interaction. cymitquimica.com These interactions are critical in determining the crystal packing and ultimately the solid-state properties of the compound. nsf.gov

Molecular Dynamics and Energy Minimization for Conformational Analysis

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound and its derivatives.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the structure of pyrazine derivatives. rsc.org The chemical shifts and coupling constants provide detailed information about the substitution pattern on the pyrazine ring. researchgate.net

In the ¹H NMR spectrum, the protons on the pyrazine ring typically appear as singlets or doublets depending on the substitution. For a related compound, 3,5-dibromopyrazin-2-amine, the synthesis was monitored using NMR. rsc.org The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. The bromine-induced deshielding effect can be observed by comparing the spectra with non-brominated analogs. Two-dimensional NMR techniques like HMBC and HSQC are often used to unambiguously assign the signals and confirm the regiochemistry of substitution. researchgate.netnih.gov

Table 2: Representative NMR Data for a Dibrominated Pyrazine Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| ¹H (Pyrazine-H) | ~8.0 | s | - | rsc.org |

| ¹H (NH₂) | ~6.7 | s (br) | - | rsc.org |

| ¹³C (C-Br) | Varies | - | - | rsc.org |

| ¹³C (C-NH₂) | Varies | - | - | rsc.org |

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization-Time of Flight (ESI-TOF) and Atmospheric Pressure Chemical Ionization (APCI) are particularly powerful for this purpose. nih.gov

For halogenated compounds like this compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in a characteristic pattern in the mass spectrum, which aids in its identification. The mass spectrum of a synthesized pyrazine derivative is typically recorded to confirm the molecular ion peak (M+). rsc.org For instance, in the characterization of aminopyrazine inhibitors, ESI and APCI-TOF mass spectrometry were used to obtain high-resolution mass data, confirming the elemental composition of the synthesized molecules. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-dibromopyrazin-2-amine |

| 2-aminopyrazine (B29847) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, the IR spectrum provides valuable information regarding the pyrazine core, the amino substituent, and the carbon-bromine bonds.

The vibrational spectra of the parent pyrazine ring are characterized by C-H stretching vibrations, typically observed above 3000 cm⁻¹, and ring stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region. researchgate.net In derivatives of this compound, these characteristic pyrazine ring absorptions are present. For instance, in a study involving the reaction of 2-amino-3,5-dibromopyrazine (B131937), the resulting phenothiazine (B1677639) derivative displayed absorption bands at 1540 cm⁻¹ for aromatic C=C stretching and 1580 cm⁻¹ for the -C=N stretching mode. orientjchem.org

The amino group (-NH₂) introduces distinct vibrational modes. The N-H stretching vibrations are typically found in the 3300-3500 cm⁻¹ range. These bands can provide insight into hydrogen bonding within the crystal lattice. The N-H bending (scissoring) vibration usually appears around 1600 cm⁻¹.

A summary of expected and observed IR absorption bands for derivatives is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed in Derivatives (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 | - |

| Amino (-NH₂) | N-H Bend | ~1600 | - |

| Pyrazine Ring | C=N Stretch | 1550-1600 | 1580 orientjchem.org |

| Pyrazine Ring | C=C Stretch | 1400-1550 | 1540 orientjchem.org |

| Aryl-Halogen | C-Br Stretch | 500-700 | - |

Data for derivatives synthesized from related brominated pyrazinamines.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of molecules. These techniques probe the electronic transitions between molecular orbitals, typically n→π* and π→π* transitions in aromatic systems like pyrazine. The electron-deficient nature of the pyrazine ring, combined with the electron-donating amino group and the electron-withdrawing bromine atoms in this compound, results in a complex electronic landscape.

Studies on various derivatives of brominated aminopyrazines reveal characteristic absorption and emission profiles. For example, a dibrominated coelenterazine (B1669285) analog synthesized from 3,5-dibromopyrazin-2-amine exhibits a UV-Vis spectrum with sharp absorption between 200 and 250 nm, a more resolved band near 275 nm, and another less-defined band around 370 nm. mdpi.com Another study on coelenteramine derivatives prepared from 3,5-dibromopyrazin-2-amine showed absorption bands around 290-300 nm and 360 nm, with fluorescence emission maxima observed between 440-450 nm. mdpi.com These properties are highly solvent-dependent, indicating changes in the electronic distribution of the ground and excited states in different chemical environments. mdpi.com

The photophysical properties of various pyrazine derivatives have been investigated, highlighting their potential use in materials science, such as in light-emitting devices. rsc.orgdur.ac.ukresearchgate.net The substitution pattern on the pyrazine ring significantly impacts the absorption and emission wavelengths.

| Derivative System | Solvent/State | Absorption λmax (nm) | Emission λmax (nm) |

| Angular Azaphenothiazinone from 2-amino-3,5-dibromopyrazine | Methanol | 250, 280, 320, 380, 450, 510, 570, 680 | Not Reported |

| Dibrominated Coelenterazine Analog from 3,5-dibromopyrazin-2-amine | Aqueous | ~275, ~370 | Not Reported |

| Coelenteramine Derivative (Clm-2) from 3,5-dibromopyrazin-2-amine | ACN, DMF, EtOH, MeOH | ~290-300, ~360 | ~440-450 |

| Coelenteramine Derivative (Clm-1) from 5-bromopyrazin-2-amine | ACN, DMF, EtOH, MeOH | ~280-290, ~340 | ~400-420 |

Data sourced from studies on various derivatives of brominated pyrazinamines. orientjchem.orgmdpi.com

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic analyses have been performed on numerous pyrazine derivatives. oup.comnih.govnih.gov For instance, the structures of monomers derived from 2,5-dibromopyrazine (B1339098) have been elucidated, confirming the anti-orientation of urea (B33335) carbonyl groups relative to adjacent pyrazine nitrogen atoms, a conformation driven by dipole repulsion. nih.gov In more complex systems, such as triazolopyrazine derivatives, SCXRD was crucial in identifying unexpected molecular rearrangements that occurred during synthesis, confirming the final product's structure which would have been ambiguous using spectroscopy alone. acs.org

These studies on related compounds demonstrate the power of SCXRD in establishing unambiguous molecular structures. For this compound, an SCXRD analysis would definitively confirm the planarity of the pyrazine ring and determine the precise orientation of the amino group and bromine atoms relative to the ring.

Analysis of Crystal Packing and Supramolecular Synthons

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. The study of these interactions and the resulting recurring motifs, or supramolecular synthons, is crucial for understanding and predicting the solid-state properties of materials. For this compound, several types of interactions are expected to direct its crystal architecture.

Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the pyrazine ring nitrogens are hydrogen bond acceptors. This allows for the formation of robust N-H···N hydrogen bonds, which are a common and influential synthon in the crystal structures of nitrogen-containing heterocycles. iucr.org These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov

π-π Stacking: The aromatic pyrazine ring facilitates π-π stacking interactions. In the crystal structures of many pyrazine derivatives, molecules are arranged in parallel stacks with short interplanar distances, often less than 3.5 Å. rsc.orgacs.org This type of interaction is significant in stabilizing the crystal lattice.

Halogen Bonding: The bromine atoms on the pyrazine ring can act as halogen bond donors. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a nitrogen or oxygen atom. oup.com In the crystal packing of this compound, C-Br···N or C-Br···Br interactions could play a significant role in the supramolecular assembly.

Advanced Applications of this compound in Scientific Research Remain Largely Undocumented

Following a comprehensive review of available scientific literature, there is a notable lack of specific research data concerning the advanced applications of the chemical compound This compound . The detailed biological activities outlined for this article, including its potential in medicinal chemistry and as an antimicrobial agent, are not substantiated for this specific isomer in the public domain.

Research in these areas has been prominently conducted on a related isomer, 3,5-Dibromopyrazin-2-amine . This compound has been identified as a versatile intermediate in the synthesis of various biologically active molecules. nbinno.cominnospk.comjuniperpublishers.comsincerechemical.comrecipharm.comgoogle.comrsc.org For instance, 3,5-Dibromopyrazin-2-amine serves as a crucial precursor for developing inhibitors of key kinases involved in cancer and other diseases, such as Rho-associated coiled-coil containing protein kinase (ROCK), Ataxia-Telangiectasia and Rad3-related (ATR) kinase, and SHP2. nbinno.comsincerechemical.comrecipharm.com Furthermore, studies have investigated the anticancer and antimicrobial properties of derivatives synthesized from the 3,5-dibromo isomer. nbinno.cominnospk.combiosynth.com

In contrast, specific data on the inhibition of cancer cell proliferation, modulation of kinases, induction of apoptosis, or antibacterial properties directly attributable to This compound is not available in the reviewed sources. While it is mentioned as a synthetic intermediate, for example in the preparation of 5,6-dibromo-3-iodopyrazin-2-amine, its own biological activity profile has not been detailed. vulcanchem.com

Due to the strict requirement for scientific accuracy and the significant structural and potential functional differences between isomers, the findings related to 3,5-Dibromopyrazin-2-amine cannot be extrapolated to this compound. Therefore, the content for the requested detailed outline on this compound cannot be generated at this time.

Advanced Applications in Scientific Research

Materials Science and Engineering

Beyond its biomedical applications, 5,6-Dibromopyrazin-2-amine and its related structures are valuable in materials science. The compound is classified as a material building block, indicating its utility in constructing larger, functional materials. bldpharm.com

The pyrazine (B50134) heterocycle is a component of fluorescent probes and can be incorporated as a structural unit into polymers. researchgate.net The isomer 2-Amino-3,5-dibromopyrazine (B131937) has been explored for applications in energy storage, where it can be used as a negative electrode material in lithium-ion batteries. nbinno.com It also serves as a precursor in the chemical industry for the synthesis of dyes and pigments, such as diazo dyes and phthalocyanine (B1677752) pigments, which are used in textiles, plastics, and inks. nbinno.com The presence of bromine atoms on the pyrazine ring can enhance a material's electronic and optical properties, making these compounds subjects of ongoing research for new applications in electronics and photonics.

Energy Storage Applications

The pursuit of more efficient energy storage systems has led researchers to explore novel organic materials. The pyrazine scaffold, with its nitrogen-rich structure, is a promising candidate for developing advanced electrode materials.

| Pyrazine Precursor | Resulting Material | Application | Key Finding | Reference |

|---|---|---|---|---|

| 3,5-Dibromopyrazin-2-amine | Negative Electrode Material | Lithium-ion Batteries, Supercapacitors | Can be employed to enhance performance and efficiency. | nbinno.com |

| 2,5-dibromopyrazine (B1339098) | Nitrogen-doped porous carbon/graphene nanosheets (GMP2NC) | Supercapacitors | Hybrid nanosheets show promising capacitive performance. | rsc.org |

| 2,5-dibromopyrazine | Nitrogen-doped hard carbon (N2HC) | Lithium-ion Battery Anode | Materials possess high specific surface area and porosity. | researchgate.net |

Optoelectronic and Luminescent Materials

The rigid, aromatic structure of the pyrazine core makes this compound and its derivatives excellent candidates for the development of materials with tailored optical and electronic properties.

Derivatives of 3,5-Dibromopyrazin-2-amine have shown considerable promise as novel bioluminescent substrates. nbinno.com These molecules can serve as alternatives to traditional substrates like coelenterazine (B1669285) in various cellular bioluminescence assays. nbinno.com

A key application involves using 3,5-Dibromopyrazin-2-amine as a starting material to synthesize the core structure of coelenterazine analogs. mdpi.com For example, a dibrominated coelenterazine analog (Br2-Cla) was synthesized through a Suzuki-Miyaura cross-coupling reaction involving 3,5-dibromopyrazin-2-amine, followed by cyclization to form the functional imidazopyrazinone core. mdpi.com In another study, the compound was a crucial precursor for creating "Potassiorin," a sensory luciferin (B1168401) designed for the bioluminescence imaging of potassium ions (K+). nih.gov The synthesis involved creating a complex diphenylpyrazin-2-amine derivative from 3,5-dibromopyrazin-2-amine, which was then cyclized to yield the final bioluminescent probe. nih.gov

| Derived Probe | Synthesis Strategy | Application | Reference |

|---|---|---|---|

| Dibrominated Coelenterazine Analog (Br2-Cla) | Suzuki-Miyaura coupling followed by cyclization with methylglyoxal. | Chemiluminescence studies. | mdpi.com |

| Potassiorin | Synthesis of a 3,5-diphenylpyrazin-2-amine derivative followed by acid-catalyzed cyclization. | Bioluminescent sensor for potassium ions (K+). | nih.gov |

The compound is a key building block for creating complex heterocyclic systems with fluorescent properties. One notable application is in the synthesis of 1,2,3-triazolo[4,5-b]pyrazines. mdpi.com These scaffolds are produced through the amination of 2-amino-3,5-dibromopyrazine, followed by a cyclization reaction. mdpi.comresearchgate.net The resulting highly conjugated compounds have been investigated as versatile fluorescent probes for optical imaging. mdpi.com For instance, probes based on this scaffold have been used to detect hypoxic regions in human melanoma cell lines, showing a significant increase in fluorescence intensity upon reduction by nitroreductases in low-oxygen environments. mdpi.com

Synthesis of Fluorescent Probes and Dyes

Agrochemical Research

In the agricultural sector, this compound serves as an important intermediate for the creation of new agrochemicals. nbinno.comguidechem.com Its reactivity allows it to be used as a foundational building block for synthesizing a range of active compounds, including herbicides, insecticides, and fungicides. nbinno.com These resulting agrochemicals are vital for modern agricultural practices, as they help protect crops from various pests and diseases, ultimately contributing to enhanced crop yields. nbinno.com

Precursor in Herbicide Development

While direct evidence for the use of this compound in herbicide synthesis is not extensively documented, the application of its isomer, 2-amino-3,5-dibromopyrazine, serves as a significant precedent. Research has demonstrated that dihalogenated aminopyrazines are valuable intermediates for creating novel herbicidal compounds.

A European patent outlines a process where 2-amino-3,5-dibromopyrazine is used as a starting material to create a range of pyridyl- and pyrimidyl-pyrazine derivatives with demonstrated herbicidal activity. googleapis.com The synthesis involves reacting the dibromopyrazine intermediate with various boronic acids or esters in a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds. This allows for the introduction of diverse functional groups, leading to the generation of a library of compounds that can be screened for herbicidal efficacy against various weeds.

The general synthetic pathway illustrates the versatility of the dibromopyrazinamine scaffold:

Table 1: Representative Synthesis of Herbicidal Pyrazine Derivatives| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Application | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Amino-3,5-dibromopyrazine | Pyridyl-boronic acid | Palladium catalyst, Base | Pyridyl-pyrazine derivative | Herbicide | googleapis.com |

| 2 | 2-Amino-3,5-dibromopyrazine | Pyrimidyl-boronic acid | Palladium catalyst, Base | Pyrimidyl-pyrazine derivative | Herbicide | googleapis.com |

The ability to regioselectively substitute the bromine atoms allows for fine-tuning of the molecule's properties to enhance its herbicidal potency and selectivity, minimizing damage to crops.

Role in Insecticide Synthesis

The pyrazine ring is a key structural motif in a number of insecticides. The functional groups on this compound, specifically the reactive bromine atoms, make it and its isomers valuable starting points for the synthesis of new insecticidal agents. nbinno.com These compounds can be used to build larger molecules that are designed to target specific biological pathways in insects, such as the nervous system.

Research into related compounds, such as 2-amino-3,5-dibromopyrazine, highlights its role as a building block for agrochemicals that protect crops and improve agricultural yields through their bioactive properties. nbinno.com The synthesis of these insecticides often involves nucleophilic substitution or cross-coupling reactions at the brominated positions of the pyrazine ring. This allows for the attachment of various other chemical moieties that are crucial for the molecule's insecticidal activity.

For example, derivatives of aminopyrazines can be elaborated into compounds that act on novel insect targets, which is a critical strategy for managing the development of insecticide resistance in pest populations. doi.org

Application in Fungicide Formulation

Halogenated heterocyclic compounds are a well-established class of precursors for fungicides. While specific studies on the fungicidal derivatives of this compound are not prevalent, research on structurally similar compounds indicates a strong potential for this application. For instance, derivatives of the related compound 3-Amino-5,6-dibromopyrazine-2-carboxylic acid have demonstrated antifungal activity against pathogenic strains like Candida albicans.

The development of novel fungicides from pyrazine-based precursors involves modifying the core structure to optimize its interaction with fungal-specific targets. The bromine atoms on the this compound scaffold are ideal handles for introducing the necessary chemical diversity to achieve this.

Table 2: Antifungal Activity of a Related Pyrazine Derivative

| Compound | Pathogen | Activity Noted | Reference |

|---|---|---|---|

| Derivative of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid | Candida albicans | Antifungal properties observed | |

| Derivative of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid | Trichophyton interdigitale | Antifungal properties observed |

The synthesis of these fungicidal compounds often leverages the reactivity of the C-Br bonds for the construction of more complex molecules, as demonstrated in various patented and researched chemical processes.

Future Directions and Emerging Research Areas

Exploration of Undiscovered Synthetic Pathways

The synthesis of pyrazine (B50134) derivatives is a well-established field, yet the pursuit of novel, more efficient, and sustainable methods continues. tandfonline.comresearchgate.netunimas.my For 5,6-Dibromopyrazin-2-amine, future research is likely to move beyond traditional halogenation reactions. A common current method involves the sequential halogenation of a pyrazin-2-amine precursor, for instance, treating it with bromine (Br₂) in acetic acid to yield this compound.

Emerging methodologies could offer alternative, undiscovered pathways. kuleuven.be These include:

Catalytic C-H Activation: Direct, late-stage functionalization of the pyrazine core could provide a more atom-economical route, avoiding the need for pre-functionalized starting materials. Transition-metal-catalyzed C-H activation could enable the regioselective introduction of bromine atoms or other functionalities onto a pre-formed aminopyrazine ring. sioc-journal.cnmdpi.com

Biocatalysis: The use of enzymes for synthetic transformations is a rapidly growing area of green chemistry. Future research could explore the use of halogenating enzymes (halogenases) for the specific bromination of the pyrazine ring. Furthermore, enzymes like lipases have been successfully used in the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters, a method that could be adapted for derivatives of this compound, offering a greener catalytic technology. rsc.org

Flow Chemistry: Continuous-flow systems offer enhanced control over reaction parameters, improved safety, and potential for scalability. rsc.org Developing a flow-based synthesis for this compound and its derivatives could lead to higher yields and purity while minimizing waste.

Novel "On-Water" Synthesis: Recent explorations into on-water surface synthesis for creating two-dimensional polymers could inspire novel methods for synthesizing or functionalizing pyrazine compounds under environmentally benign conditions. researchgate.net

| Methodology | Potential Advantages | Key Research Challenge | Relevant Findings |

|---|---|---|---|

| Traditional Halogenation | Established and straightforward. | Often requires harsh reagents and can lead to isomeric mixtures. | Sequential bromination of pyrazin-2-amine is a known route. |

| Catalytic C-H Activation | High atom economy, late-stage functionalization. | Achieving high regioselectivity on the electron-deficient pyrazine ring. | Iron-catalyzed C-H functionalization has been demonstrated for other pyrazines. google.com.hk |

| Biocatalysis (e.g., Halogenases) | High selectivity, mild reaction conditions, environmentally friendly. | Discovering or engineering an enzyme with specific activity for the pyrazine substrate. | Lipases have been used for biocatalytic synthesis of pyrazinamide derivatives. rsc.org |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimizing reaction conditions and hardware for multiphasic halogenation reactions. | Continuous-flow systems have been developed for pyrazinamide synthesis. rsc.org |

In-Depth Mechanistic Studies of Biological Interactions

Future research should focus on elucidating the precise mechanism of action for this specific compound. This involves:

Structural Biology: Co-crystallizing this compound or its active derivatives with target proteins (e.g., kinases like Nek2 or PI3K) to obtain high-resolution X-ray structures. acs.org This would provide definitive evidence of its binding mode, confirming the role of the bromine atoms in halogen bonding and the amino group in forming critical hydrogen bonds with the kinase hinge region. acs.orgresearchgate.net

Computational Modeling: Using molecular dynamics simulations to study the stability of the compound in the binding pocket and to analyze the strength and geometry of its interactions. This can complement experimental data and provide insights into the dynamic nature of the binding.

Biophysical Assays: Employing techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify the binding affinity and thermodynamic profile of the interaction between the compound and its biological targets.

Rational Design and High-Throughput Screening of New this compound Derivatives

The this compound core is an ideal starting point for creating large libraries of new chemical entities for drug discovery. The two bromine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents at these positions. researchgate.net

Future research in this area will likely follow a two-pronged approach:

Rational, Structure-Based Design: Leveraging the mechanistic insights gained from structural biology (as described in 6.2), medicinal chemists can design new derivatives with improved potency and selectivity. nih.govnih.gov For example, if a co-crystal structure reveals an unoccupied pocket near the C5- or C6-bromine, new substituents can be designed to fill that space and form additional favorable interactions. This modular design strategy has been successfully used to generate potent kinase inhibitors from different heterocyclic scaffolds. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a biological target. ufl.eduresearchgate.net A library of derivatives based on the this compound scaffold can be synthesized and screened to identify initial "hits." These hits then serve as the starting point for more focused, rational design campaigns. HTS campaigns have been instrumental in identifying pyrazine-based inhibitors for targets such as the mitotic kinase Nek2. acs.org

| Approach | Methodology | Objective | Example Application |

|---|---|---|---|

| Rational Design | Utilize co-crystal structures and computational modeling to design specific modifications. | Enhance potency, improve selectivity, optimize pharmacokinetic properties. | Designing a substituent to form a new hydrogen bond with a specific amino acid residue in a kinase active site. nih.gov |

| High-Throughput Screening (HTS) | Synthesize a diverse library via parallel cross-coupling reactions and screen against a target. | Identify novel "hit" compounds with initial activity against a target of interest. | Screening a 10,000-compound pyrazine library to find inhibitors of a viral polymerase. ucl.ac.uk |

| Fragment-Based Drug Discovery | Use the core scaffold as a starting fragment and grow or link it to other fragments. | Build highly efficient inhibitors with optimal binding interactions. | Identifying that the core aminopyrazine binds the hinge region and then adding moieties to target the DFG-pocket. acs.orgnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Generative AI for De Novo Design: Generative models, such as those based on transformers or diffusion models, can learn the underlying rules of chemistry from large databases of molecules. nih.govfrontiersin.org These models can then be directed to generate novel molecules that incorporate the this compound scaffold while being optimized for predicted activity against a specific target (e.g., a kinase) and desirable drug-like properties. google.com.hkmicrosoft.comacs.org This allows for the exploration of a much wider chemical space than is possible through manual design alone.

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives before they are synthesized. nih.govmdpi.comarxiv.orgresearchgate.net By training a model on a dataset of known pyrazine derivatives and their activities, researchers can predict the potency of virtual compounds. This is particularly useful for prioritizing which newly designed derivatives are most likely to be active, saving time and resources. Such models have been successfully built for various pyrazine derivatives to predict properties ranging from herbicidal activity to olfactive thresholds. researchgate.net

ADMET Prediction: AI models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. Applying these models to virtual libraries of this compound derivatives can help filter out compounds that are likely to have poor pharmacokinetic profiles or toxicity issues.

| AI/ML Technology | Application | Expected Outcome |

|---|---|---|

| Generative Models (e.g., Transformers, Diffusion Models) | De novo design of novel derivatives. | Generation of diverse and synthesizable molecules with high predicted target affinity. microsoft.comfrontiersin.org |

| Predictive QSAR (e.g., Random Forest, Neural Networks) | Predicting biological activity (e.g., IC50) of virtual compounds. | Prioritization of synthetic targets and a deeper understanding of structure-activity relationships. arxiv.org |

| ADMET Prediction Models | In silico evaluation of drug-like properties. | Early identification of candidates with potentially poor pharmacokinetics or toxicity, reducing late-stage failures. |

Sustainable Synthesis and Application of this compound in Circular Economy Models

The principles of green chemistry and the circular economy aim to minimize waste and environmental impact throughout a chemical's life cycle. bsef.com For a halogenated intermediate like this compound, this presents both challenges and opportunities.

Future research should focus on:

Greener Synthetic Routes: As mentioned in section 6.1, developing syntheses that use less hazardous solvents, reduce energy consumption, and maximize atom economy is crucial. rsc.org Evaluating synthetic pathways using green chemistry metrics can provide a quantitative assessment of their environmental impact. researchgate.net

Bromine Recycling: Bromine is a valuable element, and its recovery from industrial processes is a prime example of a circular economy in action. researchgate.net Research could investigate methods to recover and recycle bromine from waste streams generated during the synthesis and use of this compound and its derivatives. This could involve processes like oxidation of bromide ions from wastewater back to elemental bromine. researchgate.net

Valorization of Waste: Instead of simple disposal, waste streams could be valorized. For example, co-pyrolysis of brominated organic waste (like that from electronics containing brominated flame retardants) with biowaste is being explored to produce bromine-free liquid fuels and concentrate the bromine in a solid phase for easier recovery. mdpi.com Similar principles could be applied to the end-of-life treatment of products derived from this compound.

Life Cycle Assessment (LCA): A comprehensive LCA of the entire production and application pathway of this compound would be essential to identify environmental hotspots and guide the development of more sustainable processes. nih.govresearchgate.netresearchgate.netacs.orgslrconsulting.com Such assessments are becoming increasingly important in the pharmaceutical and chemical industries to support sustainable decision-making. researchgate.netresearchgate.net

The challenge lies in the fact that stripping bromine from a complex organic molecule for recycling is often difficult and costly. bsef.com However, by designing the entire life cycle with circularity in mind—from sustainable synthesis to end-of-life recovery—this compound can serve as a model for the development of next-generation specialty chemicals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-Dibromopyrazin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical approach involves bromination of pyrazin-2-amine derivatives under controlled conditions. For example, a method analogous to the synthesis of 5-bromo-3,6-dichloropyrazin-2-amine () can be adapted by substituting chlorine with bromine. Key parameters include:

- Temperature : Reactions often proceed at 0–5°C to minimize side reactions.

- Reagents : Use of HBr/NaNO₂ in tetrahydrofuran (THF) for regioselective bromination.

- Workup : Extraction with ethyl acetate and purification via flash chromatography (PE/EA 20:1) to achieve ~79% yield ().

- Purity : Confirmed by TLC (Rf = 0.70 in PE/EA 20:1) and NMR (δ 136–147 ppm for aromatic carbons) ().

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- ¹³C NMR : Aromatic carbons resonate at δ 136–147 ppm, with bromine causing deshielding ( ).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight (e.g., ~266.92 g/mol for analogous dibromo compounds) ( ).

- X-ray Crystallography : Used to resolve ambiguous substitution patterns, particularly for regioselectivity challenges (analogous to ).

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of pyrazin-2-amine derivatives, and how can these be mitigated?

- Methodological Answer :

- Challenge : Bromine’s electrophilic nature can lead to multiple substitution sites. For example, in 3-bromo-5-chloro-6-methylpyrazin-2-amine, steric and electronic effects dictate substitution patterns ().

- Mitigation Strategies :

- Directing Groups : The amine group at position 2 directs bromination to adjacent positions (5 and 6) via resonance effects.

- Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition between bromination sites ().

- Catalysts : Lewis acids (e.g., FeBr₃) can enhance regioselectivity in polar aprotic solvents ().

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR (), MS ( ), and HPLC purity data ( ).

- Reaction Reproducibility : Document exact conditions (e.g., solvent purity, reagent stoichiometry) to identify deviations. For example, NaNO₂ excess (2.5 eq.) in ensures complete diazotization, critical for yield consistency.

- Contradiction Analysis : Apply qualitative research frameworks ( ) to isolate variables (e.g., temperature gradients, catalyst decay) causing yield discrepancies.

Q. What strategies optimize the solubility and stability of this compound in different experimental setups?

- Methodological Answer :

- Solubility : Test solvents like DMSO (high polarity) or THF (moderate polarity) based on the compound’s logP. For analogs, solubility in DMSO exceeds 10 mM ( ).

- Storage : Store at -80°C in amber vials to prevent photodegradation; shelf life extends to 6 months ( ).

- Handling : Pre-warm suspensions to 37°C and sonicate (15–30 min) to enhance dissolution ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.